molecular formula C23H30N4O3 B2920597 N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049420-39-4

N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Katalognummer: B2920597
CAS-Nummer: 1049420-39-4
Molekulargewicht: 410.518
InChI-Schlüssel: CUDLGXQUFLSGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide” is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and an ethanediamide linker bridging a 3,5-dimethylphenyl moiety. This structure combines key pharmacophoric elements: the 2-methoxyphenylpiperazine motif is associated with serotonin receptor binding (e.g., 5-HT1A), while the 3,5-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs .

Eigenschaften

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-14-18(2)16-19(15-17)25-23(29)22(28)24-8-9-26-10-12-27(13-11-26)20-6-4-5-7-21(20)30-3/h4-7,14-16H,8-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLGXQUFLSGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with 2-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its binding affinity to various biological receptors, including dopamine and serotonin receptors.

    Medicine: Potential therapeutic applications in treating neurological disorders due to its receptor-binding properties.

    Industry: Used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action for N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and tissue distribution.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Piperazine-Based Compounds

Compound Name / ID Piperazine Substituent Aryl Group Substituents Molecular Weight (ESI-MS) Key Features Reference
Target Compound 2-Methoxyphenyl 3,5-Dimethylphenyl Not reported Hypothesized CNS activity; enhanced stability
5-(4-(2,3-DCP)piperazin-1-yl)-N-Quinolinyl-pentanamide (11c) 2,3-Dichlorophenyl Quinolinyl Not reported High receptor affinity; electron-withdrawing substituents
Ethyl 2-(4-((2-(4-(3-(3,4-DMP)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) Varied 3,4-Dimethylphenyl 508.3 [M+H]+ High yield (88.8%); moderate lipophilicity
18F-FCWAY 2-Methoxyphenyl Pyridyl/cyclohexane 5-HT1A PET ligand; defluorination observed

Notes:

  • Substituent Effects :
    • Electron-donating groups (e.g., 3,5-dimethylphenyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., dichlorophenyl in 11c ). However, chloro-substituents often enhance receptor binding affinity due to increased polarity.
    • The 2-methoxyphenyl group in both the target compound and 18F-FCWAY is critical for 5-HT1A receptor binding but introduces metabolic liabilities (e.g., defluorination in 18F-FCWAY).
  • Linker Systems: The ethanediamide linker in the target compound contrasts with pentanamide ( ) or ester ( ) linkers.

Pharmacokinetic and Metabolic Comparisons

  • 18F-FCWAY : Demonstrates significant defluorination in vivo, leading to skull radioactivity uptake that compromises PET imaging accuracy. Miconazole pretreatment inhibits defluorination, doubling brain radioactivity and tripling receptor-specific signal (hippocampus-to-cerebellum ratio) .
  • However, this remains hypothetical without direct metabolic data.
  • Ethyl Acetate Derivatives () : Compounds with trifluoromethyl groups (e.g., 10m, MW 616.2 [M+H]+ ) exhibit higher molecular weights and lipophilicity, which could prolong plasma half-life but reduce blood-brain barrier penetration.

Biologische Aktivität

N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H32N4O
  • Molecular Weight : 368.5157 g/mol
  • InChI : InChI=1/C22H32N4O/c1-5-23-20-7-6-9-24-22(20)26-13-11-25(12-14-26)10-8-19-15-17(2)21(27-4)18(3)16-19/h6-7,9,15-16,23H,5,8,10-14H2,1-4H3

Biological Activity

The compound exhibits various biological activities that have been the subject of multiple studies. Its pharmacological profile suggests potential applications in treating conditions such as benign prostatic hyperplasia (BPH) and possibly other disorders linked to neurotransmitter systems.

  • Adrenergic Receptor Modulation : The compound has been noted for its antagonistic activity on α1-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure. This mechanism is particularly relevant for treating BPH, where α1-adrenoceptor antagonists can alleviate urinary symptoms by relaxing smooth muscle in the bladder neck and prostate .
  • Dopamine Receptor Interaction : Research indicates that the compound may interact with dopamine D3 receptors, which are implicated in mood regulation and reward pathways. Modifications to the structure have shown varying affinities for these receptors, suggesting a nuanced approach to drug design could enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
α1-Adrenoceptor AntagonismDemonstrated significant efficacy in reducing BPH symptoms in animal models.
Dopamine D3 Receptor InteractionShowed varying affinities based on structural modifications; potential for mood disorder treatments.
Human Carbonic Anhydrase InhibitionSome derivatives exhibited low nanomolar inhibitory activity against specific isoforms, indicating potential for anti-cancer applications.

Notable Research Findings

  • Efficacy in BPH : A study highlighted the effectiveness of compounds similar to N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide in reducing urinary obstruction symptoms associated with BPH through α1-adrenoceptor antagonism .
  • Selectivity and Potency : Research has shown that modifications to the piperazine ring can enhance selectivity towards specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic benefits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.